6-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
6-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a reductive amination reaction, where the quinoline derivative reacts with a piperidine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the quinoline derivative reacts with an amine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace halogen atoms on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, and ethanol.
Substitution: Amines, thiols, halogenated quinoline derivatives, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the piperidine moiety.
N-(1-methylpiperidin-4-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the methyl group on the quinoline core.
6-methyl-N-(1-methylpiperidin-4-yl)quinoline-4-carboxamide: Lacks the pyridine ring.
Uniqueness
6-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, a pyridine ring, and a piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methyl-N-(1-methylpiperidin-4-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-6-7-19-17(13-15)18(14-21(25-19)20-5-3-4-10-23-20)22(27)24-16-8-11-26(2)12-9-16/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSUGVAWVKJADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3CCN(CC3)C)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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